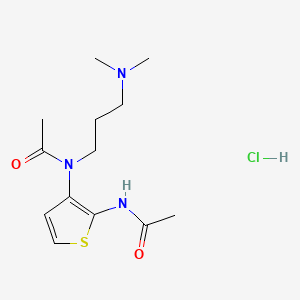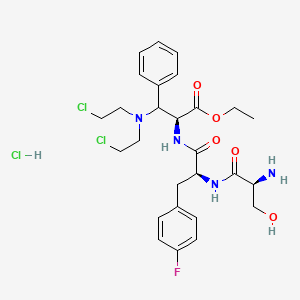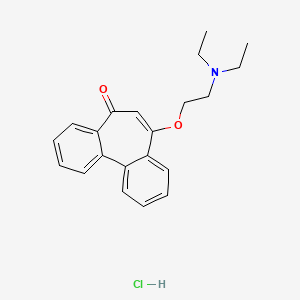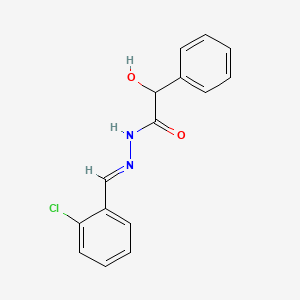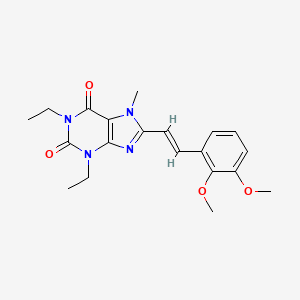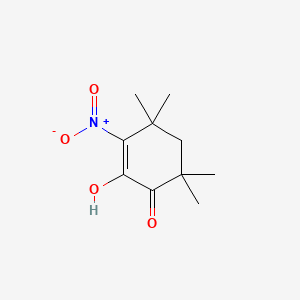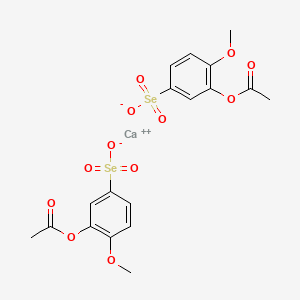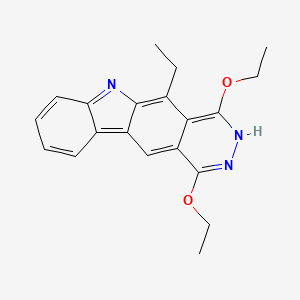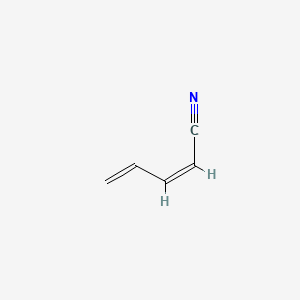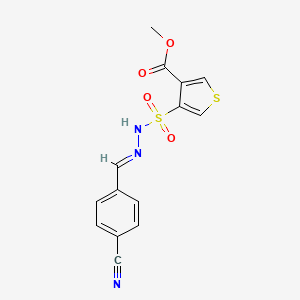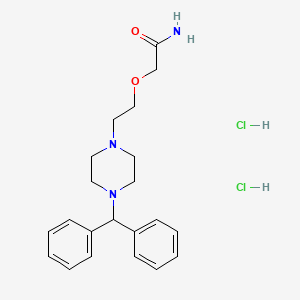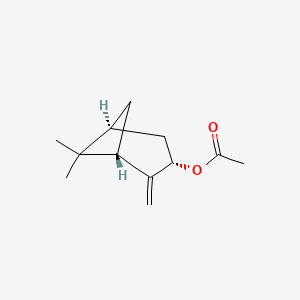
Pinocarvyl acetate, cis-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinocarvyl acetate, cis-(+)-: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . . This compound is characterized by its unique chemical structure, which includes a cyclohexene ring with an acetate group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, cis-(+)- can be synthesized through the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions to achieve high yields.
Industrial Production Methods: Industrial production of pinocarvyl acetate, cis-(+)- often involves the use of β-pinenoxide as the starting material, which is reacted with acetic anhydride in the presence of various acid catalysts . The reaction conditions are optimized to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pinocarvyl acetate, cis-(+)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various .
Aplicaciones Científicas De Investigación
Pinocarvyl acetate, cis-(+)- has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in analytical chemistry for the development of new analytical methods.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cell signaling pathways .
Medicine:
- Explored for its potential use in pharmaceutical formulations .
- Researched for its anti-inflammatory and antioxidant properties.
Industry:
- Used as a fragrance compound in the perfume industry.
- Employed as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of pinocarvyl acetate, cis-(+)- involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence gene expression and cellular signaling pathways , leading to its observed biological effects.
Comparación Con Compuestos Similares
- trans-Pinocarvyl acetate
- (Z)-Pinocarvyl acetate
- Pinocarvyl acetate
Comparison: Pinocarvyl acetate, cis-(+)- is unique due to its stereochemistry , which influences its chemical reactivity and biological activity . Compared to its stereoisomers, it may exhibit different physical properties and biological effects , making it a valuable compound for various applications.
Propiedades
Número CAS |
75044-06-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |
Clave InChI |
UDBAGFUFASPUFS-AXFHLTTASA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
SMILES canónico |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


